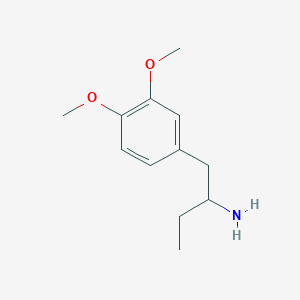
1-(3,4-Dimethoxyphenyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)butan-2-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a butan-2-amine chain attached to a 3,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)butan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 3,4-dimethoxyphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to achieve the reduction of the nitrile group to an amine.
化学反应分析
Types of Reactions: 1-(3,4-Dimethoxyphenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
1-(3,4-Dimethoxyphenyl)butan-2-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to neurotransmitter analogs and their effects on biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the context of neurological disorders, is ongoing.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of various bioactive compounds.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)butan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to various physiological effects, depending on the specific receptors and pathways involved.
相似化合物的比较
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but has a shorter ethylamine chain.
4-Methoxyphenethylamine: Contains a single methoxy group on the phenyl ring.
2,5-Dimethoxy-4-methylamphetamine: A more complex structure with additional methoxy and methyl groups.
Uniqueness: 1-(3,4-Dimethoxyphenyl)butan-2-amine is unique due to its specific structural configuration, which combines the 3,4-dimethoxyphenyl group with a butan-2-amine chain. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8,10H,4,7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWBPAEWBUYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
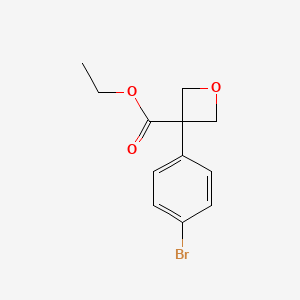
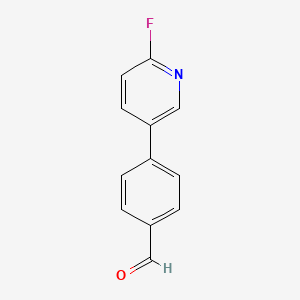
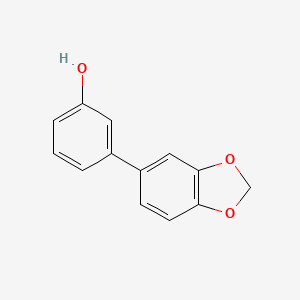
![tert-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
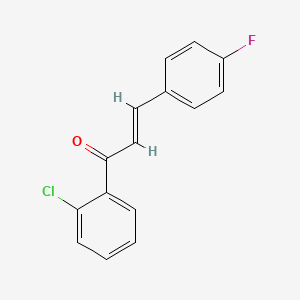
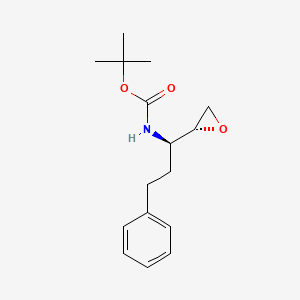
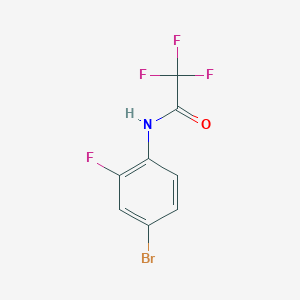
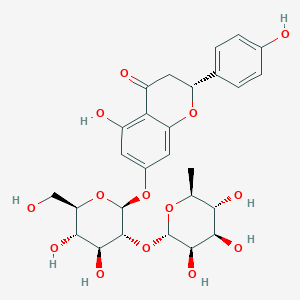
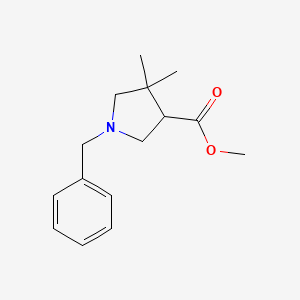
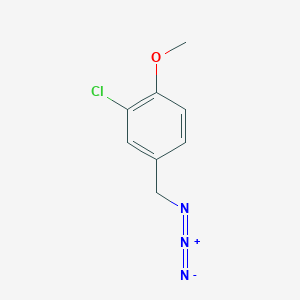
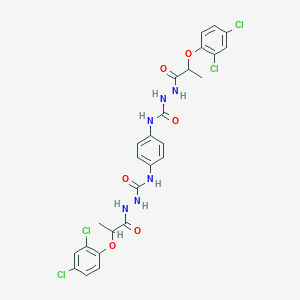
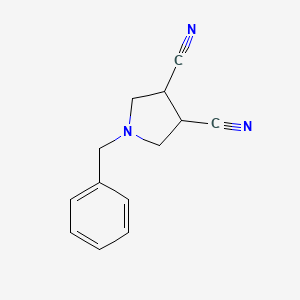
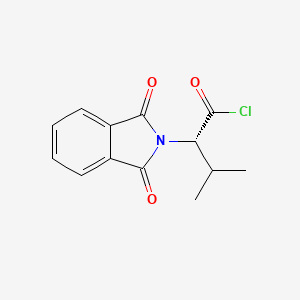
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
